5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 866019-22-9
VCID: VC7897321
InChI: InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3
SMILES: CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N
Molecular Formula: C12H9BrN4S
Molecular Weight: 321.2 g/mol

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

CAS No.: 866019-22-9

Cat. No.: VC7897321

Molecular Formula: C12H9BrN4S

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile - 866019-22-9

Specification

CAS No. 866019-22-9
Molecular Formula C12H9BrN4S
Molecular Weight 321.2 g/mol
IUPAC Name 5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile
Standard InChI InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3
Standard InChI Key RQEFAGSDZYITFD-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N
Canonical SMILES CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure consists of a pyridine ring (nicotinonitrile) substituted at the 2-position with a pyrimidinylsulfanyl group, at the 4- and 6-positions with methyl groups, and at the 5-position with a bromine atom. The nitrile group at the 3-position introduces polarity, while the pyrimidinylsulfanyl moiety adds steric bulk and potential hydrogen-bonding capabilities. The bromine atom serves as a potential site for further functionalization via cross-coupling reactions, a common strategy in pharmaceutical synthesis .

Table 1: Key Identifiers of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

PropertyValue
CAS Number866019-22-9
Molecular FormulaC12H9BrN4S\text{C}_{12}\text{H}_9\text{BrN}_4\text{S}
Molecular Weight321.2 g/mol
IUPAC Name5-Bromo-4,6-dimethyl-2-(pyrimidin-2-ylsulfanyl)nicotinonitrile

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s high predicted boiling point (494.5 \pm 55.0 \, ^\circ\text{C}) suggests significant thermal stability, likely due to strong intermolecular interactions such as dipole-dipole forces and π-π stacking between aromatic rings. Its density (1.62±0.1g/cm31.62 \pm 0.1 \, \text{g/cm}^3) aligns with values typical for brominated aromatic compounds, reflecting the combined effects of bromine’s high atomic mass and the molecule’s compact structure .

Acidity and Solubility

The strongly acidic pKa (2.23±0.33-2.23 \pm 0.33) indicates that the compound exists predominantly in its deprotonated form under physiological conditions. This property may influence its solubility profile, favoring dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Experimental solubility data are unavailable, but analogous nicotinonitrile derivatives exhibit limited aqueous solubility, necessitating organic solvents for handling .

Table 2: Physicochemical Properties

PropertyValue
Boiling Point494.5 \pm 55.0 \, ^\circ\text{C}
Density1.62±0.1g/cm31.62 \pm 0.1 \, \text{g/cm}^3
pKa2.23±0.33-2.23 \pm 0.33

Synthetic Considerations

Challenges in Synthesis

The steric hindrance posed by the 4,6-dimethyl groups may complicate bromination and thiolation steps, requiring careful optimization of reaction conditions. Additionally, the electron-withdrawing nitrile group could deactivate the pyridine ring, necessitating harsh reagents or catalysts for functionalization.

Target ClassPotential Role
KinasesATP-binding site inhibition
Viral ProteasesActive site coordination
GPCRsAllosteric modulation

Materials Science

The compound’s aromaticity and planar structure suggest utility in organic electronics, such as as a electron-transport layer in OLEDs or as a ligand in coordination polymers. Bromine’s heavy atom effect could also enhance phosphorescence in optoelectronic devices .

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